molecular formula C7H7ClFNO2 B8375265 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

Cat. No.: B8375265
M. Wt: 191.59 g/mol
InChI Key: LCXREWRBXVHOOY-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C7H7ClFNO2 and its molecular weight is 191.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.59 g/mol

IUPAC Name

6-chloro-2-fluoro-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H7ClFNO2/c1-11-4-12-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3

InChI Key

LCXREWRBXVHOOY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-2-fluoropyridin-3-ol (1.4 Kg, 9.49 mol) was dissolved in acetone (13 L), and treated with K2CO3 (1574 g, 11.39 mol, 1.2 eq) and MOMCl (840 g, 10.44 mol, 1.1 eq). The mixture was heated at 60° C. for 2 hrs. After cooling to RT, the reaction mixture was filtered to remove inorganic salts. The filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (0-10% EtOAc/hexanes), affording 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine (1496 g) as a colorless oil in 80% yield over two steps.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Quantity
13 L
Type
solvent
Reaction Step One
Name
Quantity
1574 g
Type
reactant
Reaction Step Two
Name
Quantity
840 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-2-fluoropyridin-3-ol (1.4 Kg, 9.49 mol) was dissolved in acetone (13 L), and treated with K2CO3 (1574 g, 11.39 mol, 1.2 eq) and MOMC1 (840 g, 10.44 mol, 1.1 eq). The mixture was heated at 60° C. for 2 hrs. After cooling to RT, the reaction mixture was filtered to remove inorganic salts. The filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (0-10% EtOAc/hexanes), affording 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine (1496 g) as a colorless oil in 80% yield over two steps.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Quantity
13 L
Type
reactant
Reaction Step One
Name
Quantity
1574 g
Type
reactant
Reaction Step Two

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